4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine is a synthetic organic compound that acts as a potent and selective inhibitor of p38α MAP kinase. [] This molecule belongs to the class of benzimidazole sulfones and has garnered significant interest in scientific research due to its potential applications in understanding and treating inflammatory diseases. []
The synthesis of 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine, often referred to as BIRB 796 in scientific literature, can be achieved through a multi-step process. [] One approach involves the synthesis of carbon-14 labeled BIRB 796 with a specific activity of 2 GBq/mmol (54.2 mCi/mmol) using [14C]-phosgene under modified Schotten–Baumann conditions. [] Alternatively, tritium-labeled BIRB 796 with a specific activity of 659 GBq/mmol (17.81 Ci/mmol) can be prepared by reductive dehalogenation of iodo-BIRB 796 with tritium gas. [] Lastly, the synthesis of 2H8-BIRB 796 can be achieved using morpholine-2,2,3,3,5,5,6,6-2H8 with isotopic enrichment of 98.9 at% 2H. []
The molecular structure of 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine features a central benzimidazole ring system. [, ] This ring system is substituted at the 5-position with a tert-butyl group and at the 2-position with a p-tolyl group. [] An ethoxy group is attached to the 4-position of the naphthalene ring, extending into the ATP-binding domain of the target protein. [] The morpholine group, attached via an ethoxy linker to the naphthalene ring, plays a crucial role in binding to the kinase due to its good hydrogen bonding potential. []
4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine has been used in various chemical reaction studies. One notable example is its use as a ligand in the development of a homogeneous binding assay for the cannabinoid type 2 receptor (CB2R). [] In this assay, a fluorophore-conjugated derivative, CM-157, is synthesized by attaching a 3-[[4-[2-tert-butyl-1-(tetrahydropyran-4-ylmethyl)benzimidazol-5-yl]sulfonyl-2-pyridyl]oxy]propan-1-amine moiety to 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine. [] This conjugated molecule enables the study of CB2R pharmacology through time-resolved fluorescence resonance energy transfer (TR-FRET) without the need for radiolabeled compounds. []
The primary mechanism of action of 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine is the inhibition of p38α MAP kinase. [, ] This molecule binds to the kinase with high affinity, inducing a conformational change that exposes a lipophilic domain in the kinase. [] The tert-butyl group of the molecule then occupies this lipophilic domain, effectively blocking the kinase activity. [] The aromatic ring attached to the N-2 of the pyrazole nucleus forms crucial π-CH(2) interactions with the kinase, further enhancing binding affinity. []
a. p38α MAP Kinase Inhibition Studies: As a potent and selective inhibitor of p38α MAP kinase, this compound is a valuable tool in research focused on understanding the role of this kinase in inflammatory diseases. [, ] By blocking the activity of p38α MAP kinase, researchers can study its downstream effects on cellular signaling pathways and inflammatory responses. []
b. Cannabinoid Receptor Pharmacology: The fluorophore-conjugated derivative, CM-157, derived from 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine, has enabled the development of a homogeneous binding assay for CB2R. [] This assay allows for the study of CB2R pharmacology in a more convenient and efficient manner compared to traditional radioligand binding assays. []
c. Drug Development: Due to its potent anti-inflammatory properties, 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine has been studied as a potential therapeutic agent for inflammatory diseases. [] Its effectiveness in animal models of arthritis has encouraged further exploration of its therapeutic potential in humans. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3